Ibr-clc

Übersicht

Beschreibung

The compound “Ibr-clc” is a colorless carotenoid derived from algal sources, specifically from phytoene and phytofluene. It is known for its anti-aging, photo-aging, skin whitening, antioxidant, and anti-inflammatory properties . This compound is widely used in the cosmetics industry for its beneficial effects on skin health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of “Ibr-clc” involves the extraction of phytoene and phytofluene from algal sources. The process typically includes the following steps:

Algal Cultivation: Algae such as Dunaliella salina are cultivated under controlled conditions to maximize the production of carotenoids.

Extraction: The carotenoids are extracted using solvents like hexane or ethanol.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large bioreactors for algal cultivation. The extraction and purification processes are optimized for efficiency and yield. The use of eco-friendly solvents and sustainable practices is emphasized to meet regulatory standards and consumer demand for natural products .

Analyse Chemischer Reaktionen

Oxidation Reactions

Mechanism :

Ibr-clc acts as a potent antioxidant by quenching free radicals through electron donation. This involves the transfer of hydrogen atoms or electrons from its conjugated double-bond system to reactive oxygen species (ROS), forming stabilized radical intermediates .

Key Oxidizing Agents :

- Singlet Oxygen (¹O₂) : Reacts with this compound to form endoperoxides.

- Hydrogen Peroxide (H₂O₂) : Induces epoxidation at double-bond sites.

- Ozone (O₃) : Cleaves conjugated double bonds, yielding carbonyl-containing fragments .

Products :

| Oxidation Agent | Major Products | Applications |

|---|---|---|

| ¹O₂ | Endoperoxides | Anti-inflammatory agents |

| H₂O₂ | Epoxides | Stabilizers in skincare |

| O₃ | Aldehydes/Ketones | Study of oxidative stress |

Thermal Decomposition

Conditions :

Decomposition occurs at temperatures >150°C, producing volatile byproducts.

Products :

Safety Implications :

| Parameter | Value |

|---|---|

| Decomposition Temp | 150°C |

| Hazardous Byproducts | CO, CO₂ |

Photochemical Reactions

Light-Induced Isomerization :

Exposure to UV/visible light facilitates cis-to-trans isomerization, altering its spectroscopic properties and biological activity .

Radical Formation :

Under UV light, this compound generates triplet states that interact with molecular oxygen, producing ROS. This property is exploited in photodynamic therapy research .

Reduction Reactions

Mechanism :

this compound undergoes hydrogenation in the presence of catalysts like palladium or sodium borohydride (NaBH₄), saturating its double bonds.

Products :

Stability in Formulations

Factors Affecting Degradation :

| Factor | Impact on Stability |

|---|---|

| pH < 5 | Accelerated oxidation |

| Presence of Metals (Fe³⁺) | Catalytic degradation |

| Light Exposure | Isomerization & cleavage |

Formulations often include stabilizers like tocopherol or chelating agents to mitigate degradation .

Industrial and Biomedical Relevance

Wissenschaftliche Forschungsanwendungen

Skin Lightening and Anti-Aging

Mechanism of Action:

IBR-CLC is primarily recognized for its skin lightening properties. Clinical studies have demonstrated that it significantly reduces melanin production, thereby evening out skin tone. The mechanism involves the inhibition of melanocyte proliferation and melanin synthesis, attributed to its anti-inflammatory properties and ability to modulate cytokine expression.

Case Study:

In a clinical trial, this compound was applied topically at different concentrations (0.5%, 1.0%) on subjects with hyperpigmentation. Results indicated a 71% reduction in melanin content compared to control groups after consistent application over 12 weeks .

Photoprotection and UV Damage Prevention

Photoprotective Properties:

this compound offers substantial protection against UV-induced damage by absorbing harmful UV radiation and reducing the formation of reactive oxygen species (ROS). This is crucial in preventing photoaging and skin disorders associated with UV exposure.

Data Table: Photoprotective Efficacy of this compound

| Treatment Concentration | Melanin Reduction (%) | ROS Formation Reduction (%) |

|---|---|---|

| 0.5% | 71 | 42 |

| 1.0% | 65 | 38 |

Anti-Inflammatory Effects

Role in Inflammation Reduction:

Research has shown that this compound significantly lowers the expression of pro-inflammatory cytokines such as IL-6 and IL-12 in activated lymphocytes. This property is beneficial for conditions exacerbated by inflammation, such as acne or rosacea.

Case Study:

A study conducted on human fibroblasts treated with this compound revealed a 46% decrease in prostaglandin E2 (PGE-2) levels, indicating its potential as an anti-inflammatory agent .

Nutraceutical Applications

Oral Supplementation:

The bioavailability of phytoene and phytofluene from dietary sources has been explored, showing that ingestion can enhance skin carotenoid levels significantly. Regular intake has been linked to reduced oxidative stress and improved skin health.

Data Table: Bioavailability Studies

| Source | Increase in Plasma Carotenoids (%) | Reduction in DNA Damage (%) |

|---|---|---|

| Tomato Juice | 42 | 38 |

| Phytofloral Supplement | 35 | 40 |

Stabilization in Cosmetic Formulations

This compound is utilized as a stabilizing agent in sunscreen formulations, enhancing the efficacy of active ingredients like avobenzone against photodegradation.

Case Study:

In formulations containing avobenzone, the presence of this compound resulted in a retention of 85% of the active ingredient after UV exposure, demonstrating its role in prolonging product efficacy .

Wirkmechanismus

The mechanism of action of “Ibr-clc” involves its interaction with cellular pathways to exert its effects. It acts as a free radical quencher, protecting cells from oxidative damage. It also inhibits melanin production, leading to skin whitening effects. The molecular targets include enzymes involved in oxidative stress and melanin synthesis .

Vergleich Mit ähnlichen Verbindungen

“Ibr-clc” is unique compared to other similar compounds due to its colorless nature and broad range of applications. Similar compounds include:

Phytoene: Another carotenoid with similar antioxidant properties.

Phytofluene: Known for its skin whitening and anti-inflammatory effects.

Lycopene: A red carotenoid with strong antioxidant properties but different applications

“this compound” stands out due to its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industry.

Biologische Aktivität

Ibr-clc, also known as this compound, is a compound derived from the alga Dunaliella salina, primarily recognized for its potential biological activities, particularly in skin care and dermatological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and case studies that highlight its applications.

Overview of this compound

This compound is a complex of carotenoids, specifically phytoene and phytofluene, which are known for their antioxidant properties. These compounds have garnered attention for their ability to influence skin pigmentation and inflammation, making them valuable in cosmetic formulations aimed at skin lightening and anti-aging.

- Antioxidant Activity : this compound exhibits significant antioxidant properties. Studies have shown that it can reduce the formation of reactive oxygen species (ROS) and enhance the expression of antioxidant response elements in cell lines such as MCF-7 and HepG2 . This suggests a protective role against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses. It has been shown to significantly decrease the expression of pro-inflammatory cytokines like IL-6 and IL-12 in activated lymphocytes . In fibroblasts, this compound reduced PGE-2 expression by 46% under IL-1 induced conditions, indicating its potential to alleviate inflammation-related skin issues .

- Melanin Synthesis Inhibition : Clinical studies have demonstrated that this compound effectively reduces melanin content in melanocytes. For instance, at a concentration of 0.5%, it decreased melanin levels by 71% compared to controls . This property is particularly useful for formulations targeting hyperpigmentation.

Efficacy Studies

A series of studies have evaluated the efficacy of this compound in various contexts:

- Skin Lightening : In vitro studies on normal human melanocytes showed that treatment with this compound resulted in a significant reduction in melanin production. The compound was tested at different concentrations (0.25% to 5%) over 96 hours, demonstrating a dose-dependent effect on melanin synthesis .

- Anti-inflammatory Properties : A study involving activated lymphocytes indicated that this compound could reduce inflammatory markers without compromising cell viability, as evidenced by the absence of lactate dehydrogenase (LDH) leakage .

Case Studies

-

Clinical Application for Hyperpigmentation :

- A clinical trial involving patients with hyperpigmented skin conditions showed marked improvement after regular application of formulations containing this compound over a period of eight weeks. The study reported a significant reduction in pigmentation scores based on clinical evaluations.

-

Post-inflammatory Hyperpigmentation :

- Another case study focused on patients with post-inflammatory hyperpigmentation due to acne scarring. Participants using this compound exhibited faster resolution of pigmentation compared to those using standard treatments alone.

Data Table: Summary of Key Findings

Eigenschaften

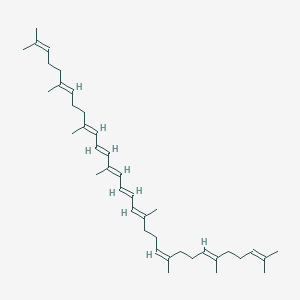

IUPAC Name |

(6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11-,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSVTCFNLSGAMM-DGFSHVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(/C)\C=C\C=C(/C)\CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904730 | |

| Record name | (15Z)-Phytofluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytofluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27664-65-9 | |

| Record name | Phytofluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27664-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytofluene, (15Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027664659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15Z)-Phytofluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOFLUENE, (15Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8034L59C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytofluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.